molecular formula C15H15N5O3S B2836118 N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 2034475-40-4

N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2836118
CAS RN: 2034475-40-4
M. Wt: 345.38
InChI Key: LMDNLZNPKVOSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide” is a complex organic compound. It belongs to the family of pyrazolopyrimidines, which are heterocyclic compounds with a molecular formula of C6H5N3 . These compounds form the central core of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide . This leads to cyclocondensation with the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-diones .


Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines, including “N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide”, involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is pyrrole-type (proton donor) and the other is pyridine-type (proton acceptor) .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

Future Directions

The future directions for “N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields , these compounds are of significant interest for future research.

properties

IUPAC Name

N-[3-methyl-4-(pyrazolo[1,5-a]pyrimidin-6-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-10-7-12(18-11(2)21)3-4-14(10)24(22,23)19-13-8-16-15-5-6-17-20(15)9-13/h3-9,19H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDNLZNPKVOSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.